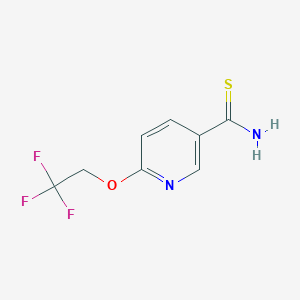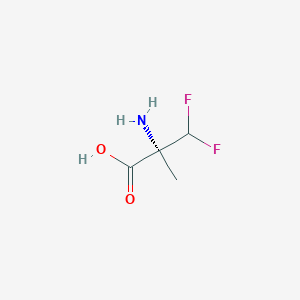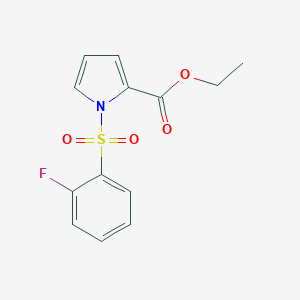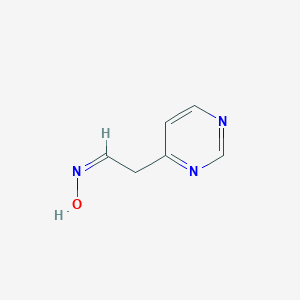
5-Methylidenehept-6-yn-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethynyl-5-hexen-2-one is an organic compound characterized by the presence of both an alkyne and an alkene functional group within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-5-hexen-2-one can be achieved through various methods. One common approach involves the reaction of 5-hexen-2-one with acetylene in the presence of a suitable catalyst. This reaction typically requires controlled conditions, such as low temperatures and an inert atmosphere, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 5-Ethynyl-5-hexen-2-one may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The choice of catalyst and reaction parameters is crucial to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethynyl-5-hexen-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyne or alkene groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Reagents such as halogens (e.g., bromine) or organometallic compounds (e.g., Grignard reagents) are commonly used.
Major Products Formed
Oxidation: Epoxides, ketones, and carboxylic acids.
Reduction: Alkanes and alcohols.
Substitution: Halogenated compounds and organometallic derivatives.
Applications De Recherche Scientifique
5-Ethynyl-5-hexen-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 5-Ethynyl-5-hexen-2-one involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the alkyne and alkene groups, which can undergo addition reactions with nucleophiles and electrophiles. These interactions can lead to the formation of new chemical bonds and the modification of existing structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Hexen-2-one: Similar structure but lacks the ethynyl group.
5-Methyl-5-hexen-2-one: Contains a methyl group instead of an ethynyl group.
1-Hexen-5-one: Similar structure but with different positioning of the functional groups.
Uniqueness
5-Ethynyl-5-hexen-2-one is unique due to the presence of both an alkyne and an alkene group, which imparts distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a valuable compound for various synthetic applications and research studies.
Propriétés
Numéro CAS |
176541-67-6 |
|---|---|
Formule moléculaire |
C8H10O |
Poids moléculaire |
122.16 g/mol |
Nom IUPAC |
5-methylidenehept-6-yn-2-one |
InChI |
InChI=1S/C8H10O/c1-4-7(2)5-6-8(3)9/h1H,2,5-6H2,3H3 |
Clé InChI |
MCQSOSZHPCLBFN-UHFFFAOYSA-N |
SMILES |
CC(=O)CCC(=C)C#C |
SMILES canonique |
CC(=O)CCC(=C)C#C |
Synonymes |
6-Heptyn-2-one, 5-methylene- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(E)-2-Pyridin-2-ylvinyl]aniline](/img/structure/B65977.png)













